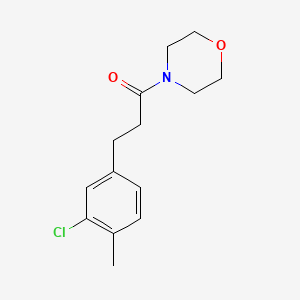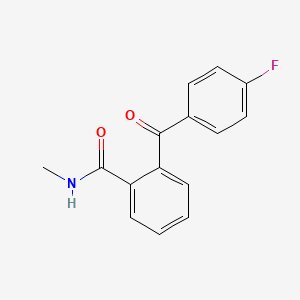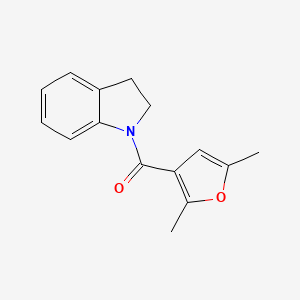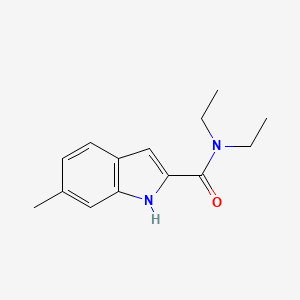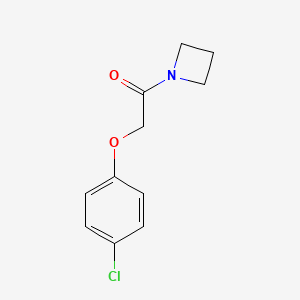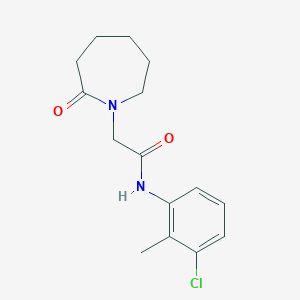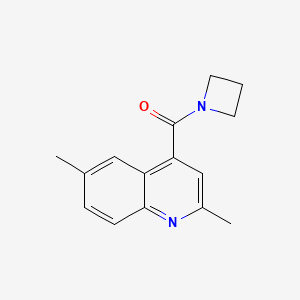
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide, also known as BML-210, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. BML-210 is a pyrazole derivative that has been synthesized and studied for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, it has been proposed that N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in the regulation of inflammation and cancer cell survival. By inhibiting NF-κB activation, N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide reduces the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to reduce inflammation and tumor growth. However, more research is needed to determine the safety and efficacy of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide is its specificity for inhibiting NF-κB activation. This makes it a valuable tool for studying the role of NF-κB in inflammation and cancer. However, one limitation of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide is its low solubility in water, which can make it difficult to administer in experiments. In addition, more research is needed to determine the optimal dose and administration route for N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide. One area of interest is its potential use in combination with other anti-inflammatory or anti-cancer drugs. Another area of interest is the development of more soluble forms of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide for easier administration. Additionally, more research is needed to determine the safety and efficacy of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide in humans, as well as its potential use in other diseases such as neurodegenerative disorders.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide involves the reaction of 4-bromo-2-methylbenzoyl chloride with 2-pyrazoline in the presence of an organic base. This reaction yields N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide as the final product. The purity of the compound can be increased through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been studied for its anti-inflammatory and anti-cancer properties. Inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease have been linked to the overproduction of pro-inflammatory cytokines. N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the production of these cytokines, thereby reducing inflammation. In addition, N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-9-7-10(13)3-4-11(9)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEWRJVVUZJPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)
